2-Ethyl-3-(5-(4-ethylphenoxy)-2,3-dimethylpentyl)-2-methyloxirane
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Overview
Description
2-Ethyl-3-(5-(4-ethylphenoxy)-2,3-dimethylpentyl)-2-methyloxirane is a complex organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its unique structure, which includes an oxirane ring substituted with various alkyl and phenoxy groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(5-(4-ethylphenoxy)-2,3-dimethylpentyl)-2-methyloxirane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of the 4-ethylphenoxy intermediate. This can be achieved by reacting 4-ethylphenol with an appropriate alkylating agent under basic conditions.
Alkylation: The phenoxy intermediate is then alkylated with 2,3-dimethylpentyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to form the desired alkylated phenoxy compound.
Epoxidation: The final step involves the epoxidation of the alkylated phenoxy compound using a peracid such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-(5-(4-ethylphenoxy)-2,3-dimethylpentyl)-2-methyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines, thiols, or halides can open the ring to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as ammonia, thiols, or halides in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxirane derivatives.
Scientific Research Applications
2-Ethyl-3-(5-(4-ethylphenoxy)-2,3-dimethylpentyl)-2-methyloxirane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-(5-(4-ethylphenoxy)-2,3-dimethylpentyl)-2-methyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects. The specific pathways and targets involved depend on the context of its application and the nature of the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one
- 3-(4-Ethylphenoxy)-7-hydroxy-4H-chromen-4-one
- 7-Hydroxy-3-(4-methylphenoxy)-4H-chromen-4-one
Uniqueness
2-Ethyl-3-(5-(4-ethylphenoxy)-2,3-dimethylpentyl)-2-methyloxirane is unique due to its specific substitution pattern and the presence of the oxirane ring. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of alkyl and phenoxy groups with the oxirane ring allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
CAS No. |
64165-20-4 |
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Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-ethyl-3-[5-(4-ethylphenoxy)-2,3-dimethylpentyl]-2-methyloxirane |
InChI |
InChI=1S/C20H32O2/c1-6-17-8-10-18(11-9-17)21-13-12-15(3)16(4)14-19-20(5,7-2)22-19/h8-11,15-16,19H,6-7,12-14H2,1-5H3 |
InChI Key |
KTADMVSGNDERHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCC(C)C(C)CC2C(O2)(C)CC |
Origin of Product |
United States |
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